Piclamilast

Catalog No.
S539631
CAS No.
144035-83-6
M.F
C18H18Cl2N2O3
M. Wt
381.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piclamilast

CAS Number

144035-83-6

Product Name

Piclamilast

IUPAC Name

3-cyclopentyloxy-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23)

InChI Key

RRRUXBQSQLKHEL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, 3-cyclopentyloxy-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, piclamilast, RP 73-401, RP 73401, RP-73-401, RP-73401

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3

The exact mass of the compound Piclamilast is 380.0694 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of chloropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Piclamilast (RP 73401) is a second-generation selective phosphodiesterase 4 (PDE4) inhibitor investigated for its anti-inflammatory properties in conditions like asthma and chronic obstructive pulmonary disease (COPD). By inhibiting the four PDE4 isoforms (A, B, C, and D), Piclamilast prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP suppresses the activity of various immune and inflammatory cells, making it a valuable tool for research into inflammatory pathways. Its structure is related to other well-known PDE4 inhibitors such as roflumilast and cilomilast.

While many compounds inhibit PDE4, they are not functionally interchangeable in experimental settings. First-generation inhibitors like Rolipram are mechanistically distinct, showing preferential binding to the high-affinity rolipram binding state (HARBS) of the PDE4 enzyme, which is strongly linked to emetic side effects. Second-generation inhibitors, including Piclamilast, Roflumilast, and Cilomilast, were developed to improve upon this side-effect profile but still exhibit significant differences in in-vivo potency, selectivity across PDE subtypes, and their propensity to induce nausea-like behaviors in animal models. These differences mean that substituting Piclamilast with another PDE4 inhibitor can lead to variations in therapeutic window, off-target effects, and animal welfare, confounding experimental reproducibility and data interpretation.

Exceptional In-Vitro Potency for PDE4 Inhibition

Piclamilast demonstrates potent inhibition of the PDE4 enzyme, with reported IC50 values as low as 0.31 nM and 1 nM in different assays. This level of potency is significantly higher than that of the first-generation inhibitor Rolipram (IC50 ~540-900 nM in some cellular assays) and comparable to or exceeding that of other second-generation inhibitors like Roflumilast (IC50 ~0.7 nM). In a direct comparison, Piclamilast was found to be over 1100-fold more potent than Rolipram at suppressing Staphylococcal enterotoxin-A-induced IL-2 release from murine splenocytes.

Evidence DimensionPotency in suppressing IL-2 release (IC50)
Target Compound Data0.46 nM (for Piclamilast)
Comparator Or Baseline540 nM (for Rolipram)
Quantified Difference>1100-fold more potent than Rolipram
ConditionsStaphylococcal enterotoxin-A-induced IL-2 release from Balb/c mouse splenocytes.

Higher in-vitro potency allows for the use of lower concentrations in cell-based assays, reducing the risk of off-target effects and improving the specificity of experimental results.

Reduced Emetic Potential Compared to First-Generation Inhibitor Rolipram

A critical differentiator for PDE4 inhibitors is their emetic potential, which often limits the achievable therapeutic dose in vivo. In a surrogate mouse model of emesis (reversal of ketamine/xylazine-induced anesthesia), Rolipram was significantly more potent at inducing emetic-like effects than Piclamilast. A significant effect was seen with as little as 0.1 mg/kg of Rolipram, whereas doses higher than 1 mg/kg were required for Piclamilast to produce a similar effect. This suggests a wider therapeutic window for Piclamilast in preclinical research.

Evidence DimensionDose required for significant emetic-like effect
Target Compound Data>1.0 mg/kg (for Piclamilast)
Comparator Or Baseline0.1 mg/kg (for Rolipram)
Quantified Difference>10-fold higher dose required compared to Rolipram
ConditionsShortening of ketamine/xylazine-induced anesthesia duration in mice, a correlate of emesis.

Selecting a compound with a lower emetic potential is critical for in-vivo studies to ensure animal welfare and to achieve effective anti-inflammatory doses without confounding behavioral side effects.

Differentiated In-Vivo Anti-Inflammatory Efficacy Profile

In a rat model of LPS-induced inflammation, Piclamilast demonstrated potent inhibition of TNF-α production with an ED50 of 2.4 µmol/kg (p.o.). While the newer compound Roflumilast was more potent in this specific assay (ED50 = 0.3 µmol/kg), Piclamilast was approximately 8-fold more potent than the benchmark inhibitor Rolipram (ED50 = 20 µmol/kg) and over 100-fold more potent than Cilomilast (ED50 = 250 µmol/kg). This positions Piclamilast as a strong tool for in-vivo inflammation studies, offering a significant potency advantage over classic inhibitors.

Evidence DimensionInhibition of LPS-induced TNF-α in rats (ED50, p.o.)
Target Compound Data2.4 µmol/kg (for Piclamilast)
Comparator Or Baseline20 µmol/kg (for Rolipram); 250 µmol/kg (for Cilomilast); 0.3 µmol/kg (for Roflumilast)
Quantified Difference~8x more potent than Rolipram; ~104x more potent than Cilomilast
ConditionsInhibition of lipopolysaccharide (LPS)-induced circulating TNF-α in rats, oral administration.

Demonstrated in-vivo efficacy with a clear dose-response relative to established benchmarks allows for more predictable experimental design and justifies its selection for studies on inflammatory mediator release.

High, Non-Preferential Affinity for Both Rolipram Binding States (HARBS and LARBS)

Piclamilast is distinguished by its ability to bind with equal, high affinity to both the high-affinity (HARBS) and low-affinity (LARBS) rolipram binding states of the PDE4 enzyme. In contrast, first-generation inhibitors like Rolipram preferentially bind to HARBS, a characteristic linked to both emetic and potential antidepressant-like effects. The total number of binding sites (Bmax) for [3H]piclamilast is approximately 1.5-fold greater than for [3H]rolipram, indicating Piclamilast binds to both LARBS and HARBS, whereas Rolipram primarily occupies HARBS. This unique binding profile makes Piclamilast a useful pharmacological tool to investigate the distinct functional roles of these two PDE4 conformational states.

Evidence DimensionBinding Affinity Profile for PDE4 Conformational States
Target Compound DataHigh, equal affinity for both HARBS and LARBS
Comparator Or BaselinePreferential high affinity for HARBS (for Rolipram)
Quantified DifferenceBinds to ~1.5x more sites than Rolipram, indicating binding to an additional site (LARBS).
ConditionsRadioligand binding assays ([3H]piclamilast vs [3H]rolipram) in rat brain preparations.

For researchers studying the specific roles of PDE4 conformers in cellular signaling, Piclamilast offers a distinct mechanistic probe compared to HARBS-preferential compounds like Rolipram.

In-Vivo Studies of Airway Inflammation Where a Wide Therapeutic Window is Required

Based on its potent in-vivo anti-inflammatory activity and reduced emetic potential compared to Rolipram, Piclamilast is well-suited for animal models of asthma and COPD. Its demonstrated ability to inhibit eosinophil infiltration and TNF-α release at doses less likely to cause confounding side effects makes it a reliable choice for achieving robust anti-inflammatory effects.

High-Throughput Screening and Cell-Based Assays Requiring High Potency

With an IC50 in the low- to sub-nanomolar range, Piclamilast is an economical and effective choice for cell-based assays investigating inflammatory pathways. Its high potency allows for lower working concentrations, which is ideal for high-throughput screening campaigns and for minimizing potential solvent-related artifacts in sensitive cell models.

Mechanistic Studies Differentiating PDE4 Conformer Functions

Researchers investigating the distinct biological roles of the high-affinity (HARBS) and low-affinity (LARBS) rolipram binding states of PDE4 can use Piclamilast as a key pharmacological tool. Its unique profile of binding to both states with high affinity provides a clear contrast to HARBS-selective compounds like Rolipram, enabling the elucidation of conformer-specific signaling pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

380.0694478 Da

Monoisotopic Mass

380.0694478 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WM58D7C3ZT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Irritant

Other CAS

144035-83-6

Metabolism Metabolites

RP73401 has known human metabolites that include N-(3,5-Dichloropyridin-4-yl)-3-(3-hydroxycyclopentyl)oxy-4-methoxybenzamide.

Wikipedia

Piclamilast

Dates

Last modified: 08-15-2023
1: Nio Y, Tanaka M, Hirozane Y, Muraki Y, Okawara M, Hazama M, Matsuo T. Phosphodiesterase 4 inhibitor and phosphodiesterase 5 inhibitor combination therapy has antifibrotic and anti-inflammatory effects in mdx mice with Duchenne muscular dystrophy. FASEB J. 2017 Dec;31(12):5307-5320. doi: 10.1096/fj.201700249R. Epub 2017 Aug 10. PubMed PMID: 28798156.
2: Vang AG, Basole C, Dong H, Nguyen RK, Housley W, Guernsey L, Adami AJ, Thrall RS, Clark RB, Epstein PM, Brocke S. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation. Front Pharmacol. 2016 Aug 23;7:259. doi: 10.3389/fphar.2016.00259. eCollection 2016. PubMed PMID: 27601994; PubMed Central PMCID: PMC4993990.
3: Seimetz M, Parajuli N, Pichl A, Bednorz M, Ghofrani HA, Schermuly RT, Seeger W, Grimminger F, Weissmann N. Cigarette Smoke-Induced Emphysema and Pulmonary Hypertension Can Be Prevented by Phosphodiesterase 4 and 5 Inhibition in Mice. PLoS One. 2015 Jun 9;10(6):e0129327. doi: 10.1371/journal.pone.0129327. eCollection 2015. PubMed PMID: 26058042; PubMed Central PMCID: PMC4461257.
4: Patel BS, Prabhala P, Oliver BG, Ammit AJ. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells. Am J Respir Cell Mol Biol. 2015 May;52(5):634-40. doi: 10.1165/rcmb.2014-0344OC. PubMed PMID: 25296132.
5: Felding J, Sørensen MD, Poulsen TD, Larsen J, Andersson C, Refer P, Engell K, Ladefoged LG, Thormann T, Vinggaard AM, Hegardt P, Søhoel A, Nielsen SF. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis. J Med Chem. 2014 Jul 24;57(14):5893-903. doi: 10.1021/jm500378a. Epub 2014 Jul 1. Review. PubMed PMID: 24984230.
6: Blednov YA, Benavidez JM, Black M, Harris RA. Inhibition of phosphodiesterase 4 reduces ethanol intake and preference in C57BL/6J mice. Front Neurosci. 2014 May 27;8:129. doi: 10.3389/fnins.2014.00129. eCollection 2014. PubMed PMID: 24904269; PubMed Central PMCID: PMC4034339.
7: Van Ly D, De Pedro M, James P, Morgan L, Black JL, Burgess JK, Oliver BG. Inhibition of phosphodiesterase 4 modulates cytokine induction from toll like receptor activated, but not rhinovirus infected, primary human airway smooth muscle. Respir Res. 2013 Nov 15;14:127. doi: 10.1186/1465-9921-14-127. PubMed PMID: 24237854; PubMed Central PMCID: PMC3832400.
8: Woodring JL, Bland ND, Ochiana SO, Campbell RK, Pollastri MP. Synthesis and assessment of catechol diether compounds as inhibitors of trypanosomal phosphodiesterase B1 (TbrPDEB1). Bioorg Med Chem Lett. 2013 Nov 1;23(21):5971-4. doi: 10.1016/j.bmcl.2013.08.057. Epub 2013 Aug 21. PubMed PMID: 24042005; PubMed Central PMCID: PMC3825250.
9: Wunder F, Quednau R, Geerts A, Barg M, Tersteegen A. Characterization of the cellular activity of PDE 4 inhibitors using two novel PDE 4 reporter cell lines. Mol Pharm. 2013 Oct 7;10(10):3697-705. doi: 10.1021/mp400206m. Epub 2013 Sep 24. PubMed PMID: 23987244.
10: Craciun EM, Altfelder F, Kuss N, Poeschl J, Ruef P. Anti-inflammatory effects of selected drugs on activated neonatal and adult neutrophils. Scand J Clin Lab Invest. 2013 Aug;73(5):407-13. doi: 10.3109/00365513.2013.796591. Epub 2013 May 29. PubMed PMID: 23713554.
11: Hochstrasser T, Hohsfield LA, Sperner-Unterweger B, Humpel C. β-Amyloid induced effects on cholinergic, serotonergic, and dopaminergic neurons is differentially counteracted by anti-inflammatory drugs. J Neurosci Res. 2013 Jan;91(1):83-94. doi: 10.1002/jnr.23126. Epub 2012 Sep 20. PubMed PMID: 22996751.
12: Kedia GT, Ückert S, Polat H, Merseburger AS, Kuczyk MA. Evaluating the significance of cyclic adenosine monophosphate-mediated signaling in human prostate: a functional and biochemical study. Urology. 2012 Oct;80(4):952.e9-14. doi: 10.1016/j.urology.2012.05.039. Epub 2012 Aug 15. PubMed PMID: 22901823.
13: Mata M, Pallardo F, Morcillo EJ, Cortijo J. Piclamilast inhibits the pro-apoptotic and anti-proliferative responses of A549 cells exposed to H(2)O(2) via mechanisms involving AP-1 activation. Free Radic Res. 2012 May;46(5):690-9. doi: 10.3109/10715762.2012.669040. Epub 2012 Mar 15. PubMed PMID: 22360706.
14: Kumar D, Patel G, Vijayakrishnan L, Dastidar SG, Ray A. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. Chem Biol Drug Des. 2012 May;79(5):810-8. doi: 10.1111/j.1747-0285.2011.01304.x. Epub 2012 Feb 9. PubMed PMID: 22176507.
15: Bland ND, Wang C, Tallman C, Gustafson AE, Wang Z, Ashton TD, Ochiana SO, McAllister G, Cotter K, Fang AP, Gechijian L, Garceau N, Gangurde R, Ortenberg R, Ondrechen MJ, Campbell RK, Pollastri MP. Pharmacological validation of Trypanosoma brucei phosphodiesterases B1 and B2 as druggable targets for African sleeping sickness. J Med Chem. 2011 Dec 8;54(23):8188-94. doi: 10.1021/jm201148s. Epub 2011 Nov 8. PubMed PMID: 22023548; PubMed Central PMCID: PMC3228873.
16: de Visser YP, Walther FJ, Laghmani el H, Steendijk P, Middeldorp M, van der Laarse A, Wagenaar GT. Phosphodiesterase 4 inhibition attenuates persistent heart and lung injury by neonatal hyperoxia in rats. Am J Physiol Lung Cell Mol Physiol. 2012 Jan 1;302(1):L56-67. doi: 10.1152/ajplung.00041.2011. Epub 2011 Sep 23. PubMed PMID: 21949154; PubMed Central PMCID: PMC3349366.
17: Xiao L, O'Callaghan JP, O'Donnell JM. Effects of repeated treatment with phosphodiesterase-4 inhibitors on cAMP signaling, hippocampal cell proliferation, and behavior in the forced-swim test. J Pharmacol Exp Ther. 2011 Aug;338(2):641-7. doi: 10.1124/jpet.111.179358. Epub 2011 May 12. PubMed PMID: 21566211; PubMed Central PMCID: PMC3141907.
18: Selige J, Hatzelmann A, Dunkern T. The differential impact of PDE4 subtypes in human lung fibroblasts on cytokine-induced proliferation and myofibroblast conversion. J Cell Physiol. 2011 Aug;226(8):1970-80. doi: 10.1002/jcp.22529. PubMed PMID: 21520048.
19: Ruef P, Craciun E, Altfelder F, Simon C, Frommhold D, Koch L, Pöschl J. Effects of phosphodiesterase (III/IV)-inhibitors and cytokines on mechanical properties of neutrophilic granulocytes in neonates and adults. Clin Hemorheol Microcirc. 2010;45(2-4):301-10. doi: 10.3233/CH-2010-1311. PubMed PMID: 20675913.
20: Selige J, Tenor H, Hatzelmann A, Dunkern T. Cytokine-dependent balance of mitogenic effects in primary human lung fibroblasts related to cyclic AMP signaling and phosphodiesterase 4 inhibition. J Cell Physiol. 2010 May;223(2):317-26. doi: 10.1002/jcp.22037. PubMed PMID: 20082309.

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